1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol

cross-coupling reactivity catalyst efficiency synthetic building block selection

Researchers using pyridine building blocks frequently encounter yield losses from regioisomeric mismatches and unreactive halogen handles. 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol resolves this: • Predictable >90% Suzuki-Miyaura yields under Pd(PPh₃)₄ conditions, unlike unreactive 2-fluoro analogs. • Orthogonal 2-Cl/4-CF3CH2OH handles enable sequential diversification without protection/deprotection sequences. • cLogP ~0.4 units higher than non-halogenated analog-enhances membrane permeability for intracellular target engagement. Supplied at ≥97% purity. Standard packaging: 1 g, 5 g, 25 g; bulk available on request.

Molecular Formula C7H5ClF3NO
Molecular Weight 211.57
CAS No. 1263400-50-5
Cat. No. B2535927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol
CAS1263400-50-5
Molecular FormulaC7H5ClF3NO
Molecular Weight211.57
Structural Identifiers
SMILESC1=CN=C(C=C1C(C(F)(F)F)O)Cl
InChIInChI=1S/C7H5ClF3NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3,6,13H
InChIKeyCKRHTOYGHUTCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol – Baseline Profile


1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol (C₇H₅ClF₃NO, MW 211.57 g/mol) is a fluorinated heterocyclic building block characterized by a pyridine ring bearing a chlorine atom at the 2-position and a trifluoroethanol substituent at the 4-position . The compound belongs to the class of halogenated pyridinyl trifluoroethanols and is commercially supplied at ≥97% purity . Its bifunctional architecture enables orthogonal synthetic derivatization through the nucleophilic substitution or cross-coupling reactivity of the 2-chloro handle and the alcohol functionality of the trifluoroethanol moiety.

Core Scaffold Bifunctional pyridine building block
2-Chloro Handle Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
4-Trifluoroethanol Esterification, oxidation, etherification pathways

1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol – Why Analogs Fail


Generic substitution among halogenated pyridinyl trifluoroethanol regioisomers and non-chlorinated analogs carries substantial risk due to divergent physicochemical and reactivity profiles. The 2-chloro-4-trifluoroethanol substitution pattern imparts a unique combination of electronic effects (electron‑withdrawing chlorine adjacent to the ring nitrogen, electron‑withdrawing trifluoroethanol at the para position) that directly modulates the pyridine ring's pKa, hydrogen‑bonding capacity, and electrophilic cross‑coupling reactivity . Simply replacing this compound with the 4‑unsubstituted analog or a 3‑chloro regioisomer alters the pKa of the pyridine nitrogen and the steric environment around the chlorine leaving group, leading to significant differences in reaction yields and biological target complementarity. High‑strength direct comparative data for this specific building block remain limited; the quantitative differentiation below therefore supplements class‑level and cross‑study comparable evidence where direct head‑to‑head data are unavailable .

  • Regioisomer shift alters electronic profile

    Replacing with 3- or 5-substituted regioisomers may change pyridine pKa and nitrogen basicity, potentially affecting reaction outcomes and binding complementarity.

  • Non-halogenated analog reduces lipophilicity

    Absence of chlorine removes a hydrogen-bond acceptor and lowers cLogP, which may shift permeability and fragment-library fit compared to the 2-chloro compound.

  • 2-Fluoro substitution limits cross-coupling

    The strong C–F bond resists standard Pd-catalyzed activation; 2-fluoro analogs often require specialized catalysts, restricting synthetic diversification pathways.

1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol – Quantitative Evidence


2-Chloro vs. 2-Fluoro Suzuki–Miyaura Reactivity

The 2-chloropyridine substructure in the target compound consistently delivers superior yields in palladium-catalyzed Suzuki–Miyaura couplings compared to the 2-fluoropyridine analog under identical conditions. While the fluoro analog suffers from a stronger C–F bond requiring harsher activation, the C–Cl bond of 2-chloropyridines is sufficiently labile to achieve excellent conversion. In a direct, systematic study of 2- and 4-halopyridine Suzuki couplings catalyzed by Pd(PPh₃)₄, 2-chloropyridine substrates afforded excellent yields, whereas 2-fluoropyridines were unreactive under comparable thermal conditions due to the higher bond dissociation energy of Ar–F (126 kcal/mol vs. Ar–Cl 97 kcal/mol) [1]. This reactivity differential is critical for process chemists selecting a building block for late-stage diversification.

Suzuki–Miyaura Reactivity
Head-to-head
Target (2-Cl): excellent yields 2-F analog: unreactive under standard Pd(PPh₃)₄
Supports 2-Cl selection for efficient standard couplings.
2-F requires specialized conditions; BDE Ar–F 126 vs Ar–Cl 97 kcal/mol.
cross-coupling reactivity catalyst efficiency synthetic building block selection

Regioisomeric Impact on Pyridine pKa

The position of the trifluoroethanol substituent relative to the ring nitrogen significantly alters the pyridine pKa, which governs both binding interactions and salt-formation potential. The 4-substituted regioisomer (target compound) places the electron-withdrawing trifluoroethanol group at the para position to the ring nitrogen, minimizing direct perturbation of the nitrogen basicity. In contrast, the 2-chloro-5-trifluoroethanol analog (CAS 150698-77-4) positions the group meta to the nitrogen, resulting in distinct electronic distribution. Computational predictions (MolGpKa method) estimate the pKa of the pyridine nitrogen in the target compound at ~3.5, whereas the 5-substituted regioisomer is predicted at ~3.1 [1][2]. This 0.4 unit difference, while modest, can be decisive in optimizing the ionization state at physiological pH for drug discovery applications.

Regioisomer pKa
Data to verify
ΔpKa ≈ 0.4 (target pKa 3.5 vs analog 3.1, predicted)
pKa shift may alter protonation at physiological pH.
Computational prediction; experimental verification recommended.
regioisomer comparison pKa prediction structure-property relationship

Chlorine Effect on Hydrogen Bonding and Lipophilicity

The presence of the chlorine atom at the 2-position introduces an additional hydrogen-bond acceptor (HBA = 1 for pyridine N + 1 for Cl) and a halogen-bond donor that is absent in the non‑halogenated analog 2,2,2‑trifluoro‑1‑(pyridin‑4‑yl)ethan‑1‑ol (CAS 394203-58-8). The target compound has a computed HBA count of 6 (pyridine N, Cl, three F atoms, and one OH oxygen) versus HBA = 5 for the non‑halogenated analog, and an additional HBD count of 1 (OH). These differences directly impact the compound's partition coefficient (cLogP). The target compound exhibits a higher cLogP (~1.1) compared to the non‑halogenated analog (cLogP ~0.7) [1][2], translating to a 2.5‑fold increase in predicted lipophilicity and influencing membrane permeability and protein binding in fragment‑based screening libraries.

Lipophilicity (cLogP)
Cross-study comparable
cLogP 1.1 Δ 0.4 vs non-Cl analog (0.7)
Chlorine increases predicted lipophilicity; may enhance permeability.
SwissADME consensus; experimental logP may differ.
hydrogen bonding ADME prediction fragment-based drug design

Orthogonal Derivatization: 2-Cl vs. 2-Br Reactivity

The target compound is uniquely suited for sequential orthogonal derivatization because the 2-chloro group is susceptible to palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) while the 4-trifluoroethanol hydroxyl group can be independently functionalized via esterification, etherification, or oxidation. For comparison, the 2‑bromo‑pyridin‑4‑yl analog (CAS 1934429-61-4) is more reactive in cross-couplings but suffers from higher cost, greater lability during storage, and potential for premature oxidative addition side‑reactions under multi‑step sequences [1]. The 2‑chloro analog offers a practical midpoint between the inert 2‑fluoro compounds and the overly reactive 2‑bromo compounds, enabling controlled, sequential functionalization protocols.

Orthogonal Derivatization
Class-level inference
Reactivity order: Br > Cl >> F 2-Cl offers controlled cross-coupling.
2-Cl balances reactivity and stepwise synthetic control.
Validate in specific multi-step sequence; literature relative rates.
orthogonal functionalization synthetic strategy building block utility

1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol – Key Applications


Late-Stage Suzuki–Miyaura Diversification

Medicinal chemists requiring a pyridine building block with predictable, high-yielding cross-coupling reactivity should prioritize this compound, as the 2‑chloropyridine moiety consistently delivers excellent yields (>90%) under standard Pd(PPh₃)₄ conditions, unlike the unreactive 2‑fluoro analog which demands specialized catalyst systems [1]. The 4‑trifluoroethanol substituent remains intact during coupling, providing a further handle for subsequent functionalization. This makes the compound suitable for constructing biaryl‑ and heterobiaryl‑trifluoroethanol fragment libraries for lead optimization programs. [1]

Fragment-Based Drug Design: Lipophilicity and H-Bonding

The trifluoroethanol motif is a recognized bioisostere for carboxylic acids and amides in fragment-based drug design. The 2‑chloro substitution of this compound provides a cLogP ~0.4 log units higher than the non‑halogenated pyridin‑4‑yl analog [1][2], enhancing membrane permeability while retaining hydrogen‑bond donor/acceptor functionality. This balance makes the compound a valuable addition to fragment libraries targeting intracellular proteins with hydrophobic active sites. The additional halogen‑bonding capacity of the chlorine atom further contributes to binding enthalpy. [1][2]

Chiral Trifluoroethanol Intermediates for APIs

The racemic target compound serves as a precursor to enantiomerically pure (R)- and (S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol, which are key intermediates in the synthesis of bioactive molecules. The 2-chloro handle enables late-stage diversification after chiral resolution, avoiding tedious protection/deprotection sequences. Its controlled reactivity profile (moderate oxidative addition activity, unlike the over-reactive 2-bromo analog) reduces the formation of homocoupling byproducts during sequential transformations [3]. [3]

Multi-Step Synthesis of Functionalized Pyridines

Materials chemists developing functionalized pyridine ligands for metal-organic frameworks (MOFs) or coordination polymers benefit from the orthogonal reactivity of the 2‑chloro and 4‑trifluoroethanol groups. The chlorine can be first displaced via C–N or C–C bond formation, followed by esterification of the trifluoroethanol hydroxyl group to install polymerizable acrylate or vinylbenzyl anchors. This sequential strategy is not reliably achievable with the 2‑bromo analog, which tends to undergo premature oxidative addition during the second step, compromising overall yield and purity [3]. [3]

Application
Selection Property
Validation Focus
Late-stage Suzuki–Miyaura diversification
2-Chloro cross-coupling reactivity
Yield reproducibility with standard Pd catalysts
Fragment-based library design
Lipophilicity and H-bond profile
Permeability and binding assay compatibility
Chiral intermediate synthesis
Orthogonal functional handles
Enantiomer resolution efficiency
Multi-step pyridine functionalization
Controlled sequential reactivity
Stepwise transformation yield
Quote Request

Request a Quote for 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.